3-(2-ethoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Description

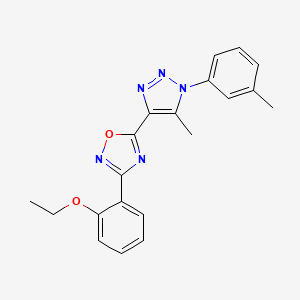

This compound is a 1,2,4-oxadiazole derivative featuring a 2-ethoxyphenyl group at position 3 and a 5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl moiety at position 3. Its molecular formula is C22H21N5O2, with an approximate molecular weight of 403.44 g/mol. Oxadiazole-triazole hybrids are widely studied for antimicrobial, anticancer, and antifungal activities due to their structural versatility and ability to mimic peptide bonds .

Properties

IUPAC Name |

3-(2-ethoxyphenyl)-5-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-4-26-17-11-6-5-10-16(17)19-21-20(27-23-19)18-14(3)25(24-22-18)15-9-7-8-13(2)12-15/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLVXRWKLRGRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-ethoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole and triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with oxadiazole precursors. The general synthetic pathway includes:

- Formation of Triazole Ring : The initial step involves the reaction of appropriate azides and alkynes under copper-catalyzed conditions.

- Oxadiazole Formation : The triazole derivative is then reacted with carboxylic acids or hydrazides to form the oxadiazole ring.

The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole and oxadiazole moieties. For instance, research indicated that derivatives similar to This compound exhibited significant activity against various bacterial strains and fungi.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 8 µg/mL |

| C | C. albicans | 10 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A study focused on its effect on various cancer cell lines demonstrated promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 ± 2 |

| A549 (lung) | 20 ± 3 |

| HeLa (cervical) | 18 ± 4 |

These findings suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

A notable case study involved a series of synthesized triazole derivatives tested against Mycobacterium tuberculosis . Compounds structurally related to This compound showed significant inhibition of the DprE1 enzyme crucial for mycobacterial cell wall synthesis.

Key Findings:

- BOK-2 and BOK-3 demonstrated IC50 values of 2.2 ± 0.1 µM and 3.0 ± 0.6 µM respectively.

- These compounds exhibited low cytotoxicity in mouse fibroblast cell lines with MIC values below 6 µg/mL.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Compounds like this have been shown to inhibit key enzymes involved in microbial metabolism.

- DNA Interaction : Some derivatives can intercalate into DNA, leading to disruption of replication processes.

- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into and disrupt microbial membranes.

Scientific Research Applications

Biological Activities

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess antifungal and antibacterial activities. Studies demonstrate that these compounds can inhibit the growth of various pathogenic microorganisms, making them candidates for drug development against infections .

Anticancer Potential

The oxadiazole derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival . The presence of the triazole ring enhances their interaction with biological targets, potentially increasing their effectiveness as chemotherapeutic agents.

Anticonvulsant Effects

Certain derivatives of triazoles have been identified as having anticonvulsant activity. This is particularly relevant in the context of developing new treatments for epilepsy and other seizure disorders. The mechanism often involves modulation of voltage-gated sodium channels .

Material Science Applications

In addition to biological applications, 3-(2-ethoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole may also find utility in material science. The unique electronic properties associated with the triazole and oxadiazole structures can be exploited in the development of organic semiconductors and photonic devices. Research into the crystal structures of similar compounds has indicated potential for use in optoelectronic applications due to their favorable charge transport characteristics .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with six analogs, focusing on structural variations, molecular weights, and reported biological activities:

Research Findings and Structure-Activity Relationships

Substituent Effects on Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups :

- The ethoxy group in the target compound (electron-donating) may enhance membrane permeability compared to the chloro group (electron-withdrawing) in Compound A, which showed antifungal activity . Halogens like Cl improve binding to hydrophobic pockets in enzymes, but alkoxy groups (e.g., ethoxy) may reduce toxicity .

- Compound E derivatives with 4-fluorophenyl substituents exhibited superior antimicrobial activity (inhibition zones up to 25 mm) compared to methoxy-substituted analogs, suggesting fluorine’s role in enhancing target affinity .

Antimicrobial Activity

- The target compound’s triazole-oxadiazole scaffold is structurally analogous to Compound E, which demonstrated broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans) .

- Compound D, with a thiophene substituent, showed moderate activity against S. aureus (18 mm inhibition zone), indicating that heteroaromatic groups may modulate spectrum specificity .

Anticancer Potential

- Compound C, featuring a 4-methoxyphenyl group, displayed potent cytotoxicity against HeLa cells (IC50 = 12 µM), highlighting the importance of methoxy positioning for apoptosis induction .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,2,4-oxadiazole derivatives with triazole substituents, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis challenges include regioselectivity in triazole formation and stability of the oxadiazole ring under acidic/basic conditions. Optimize using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation , and employ triflic acid (TfOH) for superelectrophilic activation to stabilize intermediates during oxadiazole synthesis . Solvent selection (e.g., isopropyl alcohol or DMF) and catalyst loading (e.g., tetrabutylammonium hydroxide) significantly impact yield, as shown in analogous triazole-oxadiazole syntheses .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ethoxyphenyl protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and triazole/oxadiazole ring protons (δ 7.2–8.5 ppm for aromatic H). Carbon signals for oxadiazole C=N appear at ~165–170 ppm .

- IR : Confirm oxadiazole C=N stretching at ~1600–1650 cm⁻¹ and triazole C-N at ~1450 cm⁻¹ .

- Cross-validate with elemental analysis (C, H, N) to ensure purity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 1,2,4-oxadiazole formation under superelectrophilic conditions?

- Methodological Answer : DFT calculations reveal that triflic acid (TfOH) protonates the oxadiazole ring, generating a dicationic intermediate. This stabilizes the transition state, favoring E/Z-selective hydrogenation of acetylene groups to form diarylethenyl derivatives. Regioselectivity is driven by electron-withdrawing substituents on the aryl group, which polarize the acetylene bond . Experimental validation via LC-MS monitoring of intermediates is recommended .

Q. How can molecular docking predict the biological activity of this compound against fungal targets like 14-α-demethylase?

- Methodological Answer :

- Target Preparation : Retrieve the enzyme structure (e.g., PDB: 3LD6) and prepare it using tools like AutoDock (remove water, add hydrogens).

- Ligand Preparation : Optimize the compound’s geometry with Gaussian (B3LYP/6-31G* basis set) and generate PDBQT files.

- Docking : Use AutoDock Vina to simulate binding poses. Prioritize residues involved in heme coordination (e.g., His310 in 14-α-demethylase). Analogous triazole-oxadiazole derivatives show binding affinity via π-π stacking with aromatic residues .

Q. How do solvent effects influence the acidic properties (pKa) of triazole-oxadiazole hybrids?

- Methodological Answer : Potentiometric titration in aprotic solvents (e.g., DMF, acetone) reveals higher pKa values due to reduced solvation of deprotonated species. For example, in DMF, pKa ranges from 8.2–9.5 for similar compounds, versus 6.8–7.9 in isopropyl alcohol. Use tetrabutylammonium hydroxide (TBAH) as a titrant and calculate half-neutralization potentials (HNP) from mV-mL titration curves .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for analogous 1,2,4-oxadiazoles?

- Methodological Answer : Contradictions often arise from:

- Catalyst Purity : Residual moisture in Cu(I) catalysts reduces azide-alkyne cycloaddition efficiency. Use freshly prepared CuI and anhydrous solvents .

- Reaction Time : Extended heating (>24 hrs) may degrade oxadiazoles. Monitor via TLC and optimize time (e.g., 12–18 hrs) .

- Substituent Effects : Electron-donating groups (e.g., methoxy) stabilize intermediates, improving yields versus electron-withdrawing groups .

Q. Why do computational predictions of biological activity sometimes conflict with experimental assays?

- Methodological Answer : Discrepancies stem from:

- Conformational Flexibility : Docking assumes rigid structures; MD simulations (e.g., GROMACS) better account for ligand-protein dynamics .

- Solvation Effects : In vitro assays (e.g., microbroth dilution) may use aqueous buffers, whereas docking neglects solvent interactions. Include explicit water molecules in simulations .

Experimental Design

Q. What strategies improve the stability of 1,2,4-oxadiazoles during long-term storage?

- Methodological Answer :

- Storage Conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation .

- Lyophilization : For hygroscopic derivatives, lyophilize with cryoprotectants (e.g., trehalose) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.